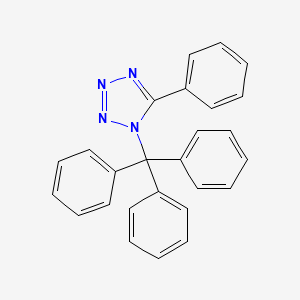

5-Phenyl-1-trityltetrazole

Description

The compound 5-Phenyl-1-trityltetrazole is a significant molecule in organic synthesis, primarily recognized for its role as a crucial intermediate in the preparation of complex pharmaceutical compounds. Its unique structure, combining the stability and functionality of a tetrazole ring with the steric and protective properties of a trityl group, makes it a valuable building block for multi-step chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1-trityltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N4/c1-5-13-21(14-6-1)25-27-28-29-30(25)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZPWMFEPXVLHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 5 Phenyl 1 Trityltetrazole

Cleavage and Deprotection Strategies of the Trityl Protecting Group

The removal of the trityl group, or detritylation, from the tetrazole ring is a critical step in synthetic pathways. Various methods have been developed to achieve this transformation, broadly categorized into acid-mediated, reductive, and catalytic hydrogenation protocols. The choice of method is often dictated by the presence of other functional groups within the molecule.

Acid-mediated hydrolysis is a conventional method for cleaving the trityl group. thieme-connect.com The high lability of the trityl group under acidic conditions facilitates its removal. umich.edu This process is often employed in the final stages of complex syntheses, such as the conversion of trityl irbesartan (B333) to irbesartan via acid hydrolysis. google.com

Commonly used acidic conditions include treatment with aqueous solutions of mineral acids like hydrochloric acid (HCl) or carboxylic acids such as acetic acid. google.comumich.eduthieme-connect.com For instance, the cleavage of trityl groups from protected nucleosides was initially performed using 80% aqueous acetic acid. umich.edu While effective, a significant drawback of acid-mediated deprotection is the potential for side reactions, especially with sensitive substrates. A primary concern is the risk of depurination when working with nucleoside derivatives, where the acidic environment can cleave the N-glycosidic bond. umich.edu Therefore, reaction conditions must be carefully optimized to ensure selective detritylation without compromising the integrity of the target molecule.

Table 1: Examples of Acid-Mediated Detritylation Conditions

| Reagent/Condition | Substrate Type | Notes | Reference |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Trityl Irbesartan | Used for final deprotection to yield Irbesartan. | google.com |

| 80% Aqueous Acetic Acid | 5'-Tritylated Nucleosides | An early method; highlights the acid-lability of the trityl group. | umich.edu |

To circumvent the issues associated with acidic conditions, several reductive detritylation methods have been developed, offering milder alternatives that are compatible with a wider range of functional groups. thieme-connect.comua.es These metal-mediated approaches provide excellent yields without decomposing the tetrazole ring. thieme-connect.comua.esresearchgate.net

Lithium-Naphthalene System: A highly efficient method for the reductive removal of the trityl group involves using lithium powder with a catalytic amount of naphthalene (B1677914). thieme-connect.com This non-acidic protocol has been successfully applied to N-tritylated tetrazoles with aliphatic, aromatic, and heteroaromatic substituents, affording the corresponding free tetrazoles in excellent yields. thieme-connect.com Using 5-phenyl-1-trityl-1H-tetrazole as a model substrate, this method demonstrated effective deprotection under very mild reaction conditions. thieme-connect.com

Indium-Mediated Cleavage: Treatment with indium metal in a mixture of methanol (B129727) (MeOH) and tetrahydrofuran (B95107) (THF) at reflux provides another robust method for detritylation. ua.esthieme-connect.com Research using 5-phenyl-1-trityl-1H-tetrazole as the model compound showed that the reaction proceeded to total conversion after 26 hours at reflux, yielding 5-phenyl-1H-tetrazole in 93% yield. ua.esthieme-connect.com This technique is notable for its compatibility with various substituents on the tetrazole ring. ua.esthieme.de

Zinc-Methanol System: A practical and low-cost alternative utilizes zinc powder in methanol. researchgate.netresearchgate.net This procedure is versatile and efficiently deprotects a variety of 1-trityltetrazoles, including those with functional groups, without causing decomposition of the heterocyclic ring. researchgate.netresearchgate.net

Table 2: Comparison of Reductive Detritylation Methods for 5-Phenyl-1-trityltetrazole

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Naphthalene-catalyzed lithiation | Lithium powder, naphthalene (catalytic) | Tetrahydrofuran (THF), -78 °C | Excellent | thieme-connect.com |

| Indium-mediated cleavage | Indium powder | Methanol (MeOH), Tetrahydrofuran (THF), Reflux (78 °C), 26 h | 93% | ua.esthieme-connect.com |

Catalytic hydrogenation represents another mild technique for trityl group removal. thieme-connect.com This method typically involves hydrogen gas (H₂) or a hydrogen donor like formic acid in the presence of a palladium catalyst, often on a carbon support (Pd/C). thieme-connect.comorganic-chemistry.org It is a standard procedure for the deprotection of various benzyl-type protecting groups in organic synthesis. organic-chemistry.orgthalesnano.com

The efficiency of catalytic hydrogenation can be very high, with continuous flow reactors like the H-Cube® demonstrating the ability to remove benzyl (B1604629) groups in a single pass through a catalyst cartridge. thalesnano.com However, the choice of catalyst and conditions is critical, as some functional groups are sensitive to hydrogenation. For example, olefins, benzyl ethers, or halogen substituents may be reduced under standard hydrogenation conditions. highfine.com In such cases, specific catalysts like palladium chloride (PdCl₂) or the use of catalyst inhibitors may be necessary to prevent unwanted side reactions. highfine.comorganic-chemistry.org

Reductive Methods: Metal-mediated reductive methods often exhibit excellent chemoselectivity. The indium-mediated protocol, for instance, has been shown to leave carbonyl groups intact. ua.es Similarly, the lithium-naphthalene system can selectively cleave the N-trityl bond of the tetrazole in the presence of a C-tritylamino group. thieme-connect.com The zinc/methanol system is also noted for its compatibility with various functional groups. researchgate.net

Catalytic Hydrogenation: While powerful, catalytic hydrogenation requires careful consideration of substrate compatibility. Functional groups such as olefins, alkynes, benzyl ethers, and some halogen-containing moieties are susceptible to reduction. highfine.com The presence of sulfur-containing groups like thioethers can poison the palladium catalyst, reducing its activity. highfine.com However, by selecting the appropriate catalyst and conditions, high selectivity can be achieved. For example, using inhibitors like pyridine (B92270) or ammonium (B1175870) acetate (B1210297) can prevent the hydrogenolysis of benzyl ethers while allowing other reductions to proceed smoothly. organic-chemistry.org

Acidic Methods: Acid-mediated deprotection is generally the least chemoselective method. It is incompatible with acid-labile groups and, as noted, can cause side reactions like depurination in nucleosidic substrates. umich.edu Its use is typically reserved for robust molecules or as the final step in a synthesis.

Reactions Involving the Tetrazole Ring System of this compound

While deprotection of the trityl group is the most common transformation, the core structure of this compound can also undergo reactions, particularly involving the phenyl substituent at the C5 position.

The phenyl group at the C5 position of the tetrazole is not merely a passive substituent. It can be further functionalized to build more complex molecular architectures. A prominent example is found in the synthesis of the antihypertensive drug irbesartan. google.com In this pathway, 5-phenyl-1-trityl-1H-tetrazole serves as a key intermediate that undergoes functionalization on its C5-phenyl ring. google.com

The process involves a reaction with a borate (B1201080) in the presence of a base, which introduces a boronic acid moiety onto the phenyl ring. google.com This transformation yields 2-[5-(1-trityl-1H-tetrazol)phenylboronic acid], a crucial intermediate for subsequent cross-coupling reactions. google.com This boronic acid derivative is then subjected to a Suzuki coupling reaction with another synthetic fragment to construct the final biphenyl (B1667301) structure of the drug, which is then deprotected in a final step. google.com This demonstrates a strategic use of this compound where the C5-phenyl group is activated for further elaboration while the tetrazole ring remains protected.

Table 3: Synthetic Application of this compound

| Starting Material | Reaction | Product | Subsequent Use | Reference |

|---|

N-Substitution Reactions of the Tetrazole Moiety Post-Tritylation

The functionalization of 5-substituted tetrazoles is a complex process that can lead to the formation of two distinct regioisomers: 1,5- and 2,5-disubstituted tetrazoles. However, in the case of this compound, the N-1 position is already occupied by a bulky trityl (triphenylmethyl) group. This pre-existing substitution fundamentally directs the course of subsequent N-substitution reactions.

The trityl group serves as a protecting group, which not only enhances the compound's solubility in organic solvents but also prevents undesired side reactions by sterically hindering access to the N-1 position. Consequently, any further alkylation or substitution on the tetrazole ring is directed primarily to the N-2 position. This regioselectivity is a well-documented phenomenon in tetrazole chemistry, where electron-withdrawing groups and steric hindrance at the 5-position favor the formation of 2,5-disubstituted products. In this molecule, the significant steric bulk of the N-1 trityl group makes the N-2 position the most accessible and electronically favorable site for electrophilic attack.

| Research Finding | Implication for this compound |

| Alkylation of 5-substituted tetrazoles can produce both N-1 and N-2 isomers. | The pre-existing trityl group at N-1 directs subsequent substitutions to the N-2 position. |

| Steric hindrance at the 5-position favors N-2 substitution. | The bulky trityl group at N-1 provides significant steric hindrance, reinforcing N-2 selectivity. |

| 5-Phenyltetrazoles are known to be alkylated to form 2-alkyl-2H-tetrazoles. | This provides a strong precedent for N-2 being the reactive site for further substitution post-tritylation. |

Photochemical Transformations and Photofragmentation Pathways

The photochemistry of tetrazole derivatives is a rich field, often characterized by the photoextrusion of molecular nitrogen (N₂), leading to highly reactive intermediates. Although specific photochemical studies on this compound are not extensively detailed in the reviewed literature, its transformation pathways can be inferred from the behavior of analogous compounds.

The general mechanism for the photolysis of 1,5-disubstituted tetrazoles involves the cleavage of the tetrazole ring, typically through the loss of a stable dinitrogen molecule. This process generates a short-lived, high-energy nitrilimine intermediate.

For this compound, the expected photofragmentation pathway upon UV irradiation would be:

Photoexcitation: The molecule absorbs UV light (e.g., at 254 nm), promoting it to an excited

Role and Applications of 5 Phenyl 1 Trityltetrazole in Advanced Organic Synthesis

Intermediacy in the Synthesis of Angiotensin II Receptor Blockers (Sartans)

5-Phenyl-1-trityltetrazole is a key building block in the industrial synthesis of several sartans, a class of drugs used to treat hypertension and other cardiovascular diseases. google.comsemanticscholar.org These drugs, including irbesartan (B333), losartan, and valsartan, feature a characteristic biphenyltetrazole moiety, and the synthesis of this core structure heavily relies on the strategic use of this compound. google.comijrpc.com

Strategic Use in Biphenyltetrazole-Containing Scaffolds

The synthesis of the biphenyltetrazole core of sartans often involves a Suzuki cross-coupling reaction. In this critical step, a derivative of this compound, such as 2-[5-(1-trityl-1H-tetrazol)phenyl]boronic acid, is coupled with a suitable bromobenzyl derivative. google.comgoogle.com The trityl group plays a vital role in this process, ensuring the correct regioselectivity and preventing unwanted side reactions. The bulky nature of the trityl group directs the coupling to the desired position, leading to the formation of the essential biphenyl (B1667301) linkage.

A common intermediate in the synthesis of many sartans is [2′-(N-triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl bromide. ijrpc.commdpi.com This compound, derived from this compound, serves as a versatile precursor that can be further elaborated to introduce the specific side chains characteristic of different sartan drugs. ijrpc.commdpi.com

Protection of the Tetrazole Nitrogen Atom in Multistep Syntheses

The tetrazole ring contains acidic protons on its nitrogen atoms, which can interfere with various synthetic transformations. The trityl group serves as an effective protecting group for one of the tetrazole nitrogens, masking its reactivity during the multi-step synthesis of sartans. ijrpc.comua.es This protection is crucial to prevent undesired alkylation or other reactions at the tetrazole ring, ensuring that the subsequent synthetic steps proceed with high yield and purity. ijrpc.com

It is important to note that the alkylation of 5-phenyltetrazole with trityl chloride can lead to the formation of two isomers: this compound and 5-phenyl-2-trityltetrazole. mdpi.com While the 1-trityl isomer is often depicted, studies have shown that the 2-trityl isomer can also be formed and is a common intermediate in sartan synthesis. mdpi.com The specific isomer used can influence the subsequent reaction pathways and impurity profiles of the final drug substance. The deprotection of the trityl group is typically achieved under acidic conditions in the final steps of the synthesis to reveal the free tetrazole ring, which is essential for the biological activity of the sartan molecule. nih.govthieme.de

Utilization as a Protecting Group for Nitrogen Functionalities in Synthetic Pathways

The trityl (triphenylmethyl) group, introduced via this compound or trityl chloride, is a widely used protecting group for various nitrogen-containing functional groups in organic synthesis. researchgate.netlibretexts.org Its bulkiness effectively shields the nitrogen atom from participating in unwanted reactions. thieme-connect.com

The trityl group is particularly valuable for protecting primary and some secondary amines. researchgate.net The protection is typically achieved by reacting the amine with trityl chloride in the presence of a base. The resulting trityl-protected amine is stable to a wide range of reaction conditions, including those involving nucleophiles and bases. organic-chemistry.org

Deprotection of the trityl group is readily accomplished under mild acidic conditions, often with trifluoroacetic acid or by hydrogenolysis, which offers a degree of orthogonality with other protecting groups. libretexts.orgthieme-connect.com This allows for selective deprotection in complex molecules with multiple protecting groups.

| Protecting Group | Abbreviation | Removal Conditions |

| Trityl | Tr | Acid, Hydrogenolysis libretexts.org |

| tert-Butoxycarbonyl | Boc | Acid organic-chemistry.org |

| Benzyl (B1604629) | Bn | Hydrogenolysis researchgate.net |

| Acetyl | Ac | Acid or Base libretexts.org |

Precursor for the Synthesis of Other Nitrogen-Containing Heterocyclic Systems

5-Phenyltetrazole, the parent compound of this compound, and its derivatives are valuable precursors for the synthesis of a variety of other nitrogen-containing heterocyclic systems. researchgate.netresearchgate.net The tetrazole ring can undergo various transformations, such as ring-opening and rearrangement reactions, to afford different heterocyclic scaffolds.

For instance, 5-substituted tetrazoles can serve as intermediates in the synthesis of triazoles, oxadiazoles, and thiazoles. researchgate.netnih.gov These transformations often involve the extrusion of dinitrogen from the tetrazole ring, followed by cyclization with a suitable reagent. The ability to convert tetrazoles into other heterocyclic systems expands their utility in medicinal chemistry and materials science, where diverse heterocyclic structures are often required to modulate biological activity or physical properties. nih.govresearchgate.net

Applications in Oligonucleotide Synthesis and Derivatization Methodologies

While 5-phenyltetrazole itself is used as an activator in oligonucleotide synthesis, the trityl group, often introduced via a trityl-containing reagent, plays a crucial role as a protecting group for the 5'-hydroxyl group of nucleosides. researchgate.netumich.edutcichemicals.com This protection is fundamental to the widely used phosphoramidite (B1245037) method for DNA and RNA synthesis. lcms.czbeilstein-journals.org

In this multi-step process, a 5'-O-trityl-protected nucleoside phosphoramidite is coupled to the free 5'-hydroxyl group of a growing oligonucleotide chain. lcms.cznih.gov The trityl group prevents self-polymerization and other side reactions at the 5'-position. After each coupling cycle, the acid-labile trityl group is removed to allow for the next nucleotide to be added. umich.edu The colored trityl cation released during deprotection can be quantified to monitor the efficiency of each coupling step. umich.edu

Derivatization Agent in the Chemical Modification of Alcohols and Other Nucleophiles

The trityl group from reagents like trityl chloride can be used as a derivatizing agent for alcohols and other nucleophiles. libretexts.org This is particularly useful for protecting primary alcohols, as the bulky trityl group shows a high degree of selectivity for less sterically hindered hydroxyl groups.

The resulting trityl ethers are stable to a variety of reaction conditions but can be easily cleaved under mild acidic conditions. libretexts.org This selective protection and deprotection strategy is valuable in the synthesis of complex molecules containing multiple hydroxyl groups, such as carbohydrates and steroids.

Spectroscopic and Structural Elucidation of 5 Phenyl 1 Trityltetrazole and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 5-Phenyl-1-trityltetrazole and its derivatives in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum of 5-Phenyl-2-trityltetrazole derivatives, the protons of the trityl group typically appear as a complex multiplet in the aromatic region, usually between 7.10 and 7.50 ppm. The protons of the 5-phenyl group are also observed in this region but can often be distinguished based on their coupling patterns and integration. For instance, in related biphenyl (B1667301) derivatives used in sartan synthesis, the signals for the different aromatic rings are distinct. rsc.org

The ¹³C NMR spectrum provides complementary information. The quaternary carbon of the trityl group (the carbon atom bonded to three phenyl rings and the tetrazole nitrogen) gives a characteristic signal, often around 80-90 ppm. The carbon atom of the tetrazole ring (C5) is also uniquely identifiable, typically resonating in the range of 160-166 ppm. researchgate.net The remaining aromatic carbons of the phenyl and trityl groups appear in the typical downfield region of 120-140 ppm.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to definitively assign these signals by showing correlations between protons (COSY) or between protons and their directly attached carbons (HSQC).

Table 1: Representative NMR Data for 5-Phenyl-2-trityltetrazole Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| ¹H | ~8.1-8.2 | Protons ortho to the tetrazole ring on the 5-phenyl group |

| ¹H | ~7.1-7.5 | Trityl group protons and remaining 5-phenyl group protons |

| ¹³C | ~161-166 | Tetrazole ring carbon (C5) |

| ¹³C | ~120-145 | Aromatic carbons (phenyl and trityl groups) |

| ¹³C | ~83-90 | Trityl quaternary carbon (C(Ph)₃) |

Infrared and Raman Spectroscopic Analysis for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. These two methods are often complementary; vibrations that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com

The IR spectrum of this compound is characterized by several key absorption bands. The aromatic C-H stretching vibrations of the phenyl and trityl groups are typically observed above 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information, including C=C stretching vibrations from the aromatic rings and C=N and N=N stretching vibrations from the tetrazole ring. researchgate.net

Raman spectroscopy is particularly effective for observing the symmetric vibrations of the aromatic rings and the tetrazole moiety. The C-Br stretching in brominated derivatives, for example, can be monitored by its Raman band at around 262 cm⁻¹, which is useful for in-situ reaction monitoring. americanpharmaceuticalreview.com The strong C=C and C=N vibrations of the tetrazole ring can also be identified. researchgate.net

Table 2: Key Vibrational Frequencies for 5-Phenyltetrazole Derivatives

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | IR, Raman |

| 1620-1580 | Aromatic C=C Stretch | IR, Raman |

| 1550-1450 | Tetrazole Ring (C=N, N=N) Stretch | IR, Raman |

| 1100-1000 | Tetrazole Ring Breathing | Raman |

| 800-650 | Aromatic C-H Out-of-Plane Bend | IR |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for obtaining structural information from its fragmentation patterns. Using techniques like Electrospray Ionization (ESI), the molecule can be ionized to produce a molecular ion peak [M+H]⁺ or [M+Na]⁺, which confirms its molecular formula. rsc.org

The fragmentation behavior of tetrazole derivatives is well-documented. A characteristic fragmentation pathway for 5-substituted 1H-tetrazoles involves the loss of a dinitrogen molecule (N₂) or hydrazoic acid (HN₃). lifesciencesite.com For this compound, the most significant fragmentation event under electron impact or collision-induced dissociation is the cleavage of the bond between the trityl group and the tetrazole ring. This results in a very stable triphenylmethyl (trityl) cation, which gives an intense base peak at a mass-to-charge ratio (m/z) of 243. libretexts.org The remaining 5-phenyltetrazole fragment may undergo further fragmentation, such as the loss of N₂.

Table 3: Expected Mass Spectrometry Fragments for 5-Phenyl-2-trityltetrazole

| m/z | Fragment Ion | Description |

|---|---|---|

| 388 | [C₂₆H₂₀N₄]⁺ | Molecular Ion (M⁺) |

| 243 | [C(C₆H₅)₃]⁺ | Trityl Cation (Often the Base Peak) |

| 145 | [C₇H₅N₄]⁺ | 5-Phenyltetrazole Radical Cation |

| 117 | [C₇H₅N₂]⁺ | Loss of N₂ from the 5-phenyltetrazole fragment |

X-ray Crystallography for Solid-State Molecular Structure and Regiochemical Assignment

X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional structure of molecules in the solid state. sci-hub.se For this compound and its derivatives, this technique is particularly crucial for definitively assigning the regiochemistry of the bulky trityl group on the tetrazole ring.

While synthetic procedures might be expected to yield the N-1 isomer, single-crystal X-ray diffraction (SCXRD) studies on various sartan intermediates have consistently shown that the trityl group is attached to the N-2 position of the tetrazole ring. mdpi.comsemanticscholar.org This structural assignment is critical, as the biological activity and chemical properties of the N-1 and N-2 isomers can differ significantly. The crystal structure reveals the precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For example, analysis of N-tritylolmesartan ethyl ester, a related derivative, confirmed the N-2 substitution pattern and provided detailed geometric parameters. semanticscholar.org

Table 4: Representative Crystallographic Data for a 5-(Biphenyl-2-yl)-2-trityltetrazole Derivative

| Parameter | Value/Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Finding | The trityl group is confirmed to be bonded to the N-2 atom of the tetrazole ring. |

| Tetrazole Ring Geometry | The five-membered ring is essentially planar. |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are workhorse techniques for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. medcraveonline.com

Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing these compounds. A typical setup involves a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (often containing a small amount of an acid like phosphoric or formic acid). sielc.comijrpc.com This method can effectively separate the desired product from starting materials (e.g., 5-phenyltetrazole), reagents (e.g., trityl chloride), and any potential side products, including the isomeric N-1 tritylated compound. The retention times and peak purity, determined by a detector such as a UV-Vis or diode-array detector (DAD), provide quantitative information about the sample's composition. nih.gov

TLC is a rapid, qualitative technique used for quick reaction checks. A sample is spotted on a silica (B1680970) gel plate (the stationary phase) and developed with an appropriate solvent system (the mobile phase), such as a mixture of chloroform (B151607) and methanol (B129727). medcraveonline.com By comparing the Rƒ (retention factor) value of the reaction mixture spots to those of the starting material and product standards, a chemist can quickly gauge the extent of the reaction.

Table 5: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| RP-HPLC | Octadecylsilane (C18) | Acetonitrile / Water with 0.1% Phosphoric Acid | Purity assessment, quantitative analysis, impurity profiling |

| TLC | Silica Gel 60 F₂₅₄ | Chloroform / Methanol (e.g., 9:1 v/v) | Rapid reaction monitoring, qualitative separation |

Theoretical and Computational Chemistry Approaches to 5 Phenyl 1 Trityltetrazole

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, ranging from semi-empirical to high-level ab initio and density functional theory (DFT), can predict molecular geometry and electronic structure with remarkable accuracy. mdpi.com

The geometry of 5-Phenyl-1-trityltetrazole is characterized by the spatial arrangement of its constituent phenyl, trityl, and tetrazole groups. Quantum chemical calculations, such as those performed with GAUSSIAN or MOPAC software packages, can optimize the molecular geometry to its lowest energy state. mdpi.com These calculations would reveal key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, the planarity of the phenyl and tetrazole rings and the tetrahedral nature of the trityl group's central carbon atom would be confirmed and quantified.

The electronic structure of this compound dictates its reactivity and spectroscopic properties. Calculations can provide a detailed picture of the electron distribution within the molecule. Key electronic properties that can be computed include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Mulliken Charges: These calculations partition the total electron density among the atoms, providing insight into the partial charges on each atom. This information is vital for understanding electrostatic interactions and predicting sites susceptible to nucleophilic or electrophilic attack. For example, in related tetrazole derivatives, DFT studies have used Mulliken charge analysis to predict reactivity trends.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Indicates moderate polarity |

Reaction Mechanism Elucidation Through Computational Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. arxiv.org For the synthesis and reactions of this compound, computational studies can map out the entire reaction pathway, identifying intermediates, transition states, and the associated energy barriers.

A key aspect of this is transition state analysis . The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By locating and characterizing the transition state, chemists can understand the factors that control the reaction rate. Computational methods can calculate the geometry and energy of the transition state, as well as its vibrational frequencies, which can be used to confirm that it is indeed a true transition state (i.e., it has one imaginary frequency).

Predicting Regioselectivity in N-Alkylation of Tetrazoles via Computational Studies (e.g., DFT)

The N-alkylation of 5-phenyltetrazole can lead to two possible regioisomers: the 1,5-disubstituted product (this compound) and the 2,5-disubstituted product. Predicting and controlling the regioselectivity of this reaction is a significant challenge in synthetic chemistry. researchgate.net Computational studies, particularly those using Density Functional Theory (DFT), have proven to be highly effective in predicting the regioselectivity of such reactions. mdpi.comresearchgate.net

DFT calculations can be used to determine the relative stabilities of the two possible products and the transition states leading to their formation. The product that is formed through the lower energy transition state is generally the one that is favored kinetically. Several factors can influence the regioselectivity, including:

Steric Hindrance: The bulky trityl group is likely to favor alkylation at the less sterically hindered nitrogen atom. Computational models can quantify this steric effect.

Electronic Effects: The electron-donating or -withdrawing nature of the phenyl group can influence the nucleophilicity of the different nitrogen atoms in the tetrazole ring. DFT calculations can model these electronic effects.

Solvent Effects: The polarity of the solvent can also play a role in determining the regioselectivity. Computational models can incorporate solvent effects to provide a more accurate prediction.

Studies on similar tetrazole alkylations have shown that DFT calculations can accurately predict the experimentally observed regioselectivity. beilstein-journals.orgnih.gov For instance, research on the alkylation of S-substituted 1,2,4-triazoles utilized AM1 theoretical studies to explain the observed regioselectivity. researchgate.net

| Regioisomer | Transition State Energy (kcal/mol) | Predicted Major Product |

| 1,5-disubstituted | 15.2 | Yes |

| 2,5-disubstituted | 18.5 | No |

Conformational Analysis of this compound in Solution and Solid State

The three-dimensional shape, or conformation, of a molecule can have a significant impact on its physical and biological properties. This compound is a flexible molecule with several rotatable bonds, which means it can adopt a variety of different conformations. Computational methods are widely used to perform conformational analysis and identify the most stable conformations in both the solution and solid states. mdpi.com

In the solid state , the conformation of the molecule is influenced by crystal packing forces. X-ray crystallography is the primary experimental technique for determining solid-state structures. However, computational methods can be used to predict the crystal structure and to understand the intermolecular interactions that stabilize the crystal lattice. Solid-state NMR spectroscopy, in conjunction with computational modeling, is another powerful technique for probing solid-state conformation. mdpi.com For related compounds, solid-state 13C NMR has been used to characterize different polymorphic forms, which arise from different crystal packing and molecular conformations. google.comgoogle.com

In solution , the molecule is more flexible and can exist as an equilibrium of different conformations. NMR spectroscopy is a key experimental technique for studying solution-state conformation. Computational methods can be used to calculate the relative energies of different conformations and to predict the NMR parameters for each conformation. By comparing the calculated and experimental NMR data, it is possible to determine the predominant conformation in solution.

Exploration of Structure-Reactivity Relationships Using Computational Methods

Understanding the relationship between a molecule's structure and its reactivity is a central goal of chemistry. Computational methods provide a powerful framework for exploring these structure-reactivity relationships. researchgate.net For this compound and its derivatives, these methods can be used to understand how changes in the molecular structure affect its reactivity in various chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate structural or physicochemical properties of compounds with their biological activities or physical properties. For instance, by systematically modifying the substituents on the phenyl ring of this compound and calculating various electronic and steric descriptors, it is possible to build a QSAR model that predicts the reactivity of the molecule.

These descriptors can include:

Electronic Descriptors: Hammett constants, partial atomic charges, and HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, and shape indices.

Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.

By analyzing the resulting QSAR model, chemists can gain insights into the key structural features that govern the reactivity of this class of compounds. This knowledge can then be used to design new molecules with desired reactivity profiles.

Future Research Directions and Emerging Trends in 5 Phenyl 1 Trityltetrazole Chemistry

Development of Novel and Sustainable Synthetic Routes (e.g., Green Chemistry Approaches)

The future synthesis of 5-Phenyl-1-trityltetrazole is trending towards more sustainable and environmentally benign methods, moving away from conventional techniques that may involve hazardous reagents or harsh conditions. Green chemistry approaches are at the forefront of this evolution.

Key emerging strategies include:

Mechanochemistry : Solid-state synthesis under mechanochemical conditions, such as ball milling, offers a path to reduce or eliminate the need for bulk solvents. acs.orggauhati.ac.in This method has been successfully applied to the regioselective N-2 alkylation of tetrazoles and could be adapted for the N-1 tritylation of 5-phenyltetrazole. acs.org The process can improve regioselectivity by favoring reactions between contact ion pairs, a scenario that is predominant in solvent-free conditions. acs.orgmdpi.com

Catalysis with Ionic Liquids : Ionic liquids are being investigated as "green" solvents and catalysts for tetrazole synthesis due to their low vapor pressure, thermal stability, and recyclability. jocpr.comresearchgate.net Pyridine-based ionic liquids with a fluoride (B91410) counter-anion have been shown to effectively catalyze the formation of 5-substituted-1H-tetrazoles from nitriles and azides. google.com The development of heterogeneous catalysts, such as an aluminum-based ionic liquid grafted on biochar, further enhances sustainability by allowing for easy catalyst recovery and reuse. bohrium.com

Nanocatalysis : The use of nanocatalysts is a rapidly growing area in tetrazole synthesis, offering high efficiency, selectivity, and improved reaction conditions. amerigoscientific.com Various nanocatalysts, including those based on zinc oxide, copper, and magnetic iron oxides, have been shown to promote the [3+2] cycloaddition reaction to form the tetrazole ring. amerigoscientific.com For instance, nanocrystalline ZnO can catalyze the synthesis of 5-substituted-1H-tetrazoles with high yields and excellent recyclability. amerigoscientific.com

Photocatalysis : Visible-light-mediated photocatalysis represents a novel frontier for activating tetrazole precursors. thieme-connect.comrsc.org A cobalt-doped polymeric graphitic carbon nitride catalyst (Co@g-C3N4) has been used for the synthesis of 5-substituted 1H-tetrazoles from aldehydes under visible-light irradiation. thieme-connect.com This energy-efficient method avoids high temperatures and harsh reagents.

A comparison of potential green synthesis parameters for 5-substituted tetrazoles, adaptable for this compound, is presented below.

| Synthesis Approach | Catalyst Example | Solvent/Conditions | Key Advantage |

| Mechanochemistry | None (Grinding Auxiliary) | Solvent-free (Ball milling) | Reduced waste, improved regioselectivity. acs.org |

| Ionic Liquids | [Bmim]BF4 | Ionic Liquid | Recyclable medium, mild conditions. jocpr.com |

| Nanocatalysis | Nanocrystalline ZnO | Solvent-free (120-130 °C) | High yield, catalyst reusability. amerigoscientific.com |

| Photocatalysis | Co@g-C3N4 | Methanol (B129727), Visible Light | Energy efficient, mild conditions. thieme-connect.com |

Exploration of Undiscovered Reactivity Pathways and Synthetic Utility

The bulky trityl group on the N-1 position of this compound sterically shields the tetrazole ring, influencing its reactivity in unique ways. Future research will likely focus on leveraging this feature to explore novel chemical transformations.

Photochemical Reactions : The photolysis of phenyltetrazoles is known to generate highly reactive intermediates like nitrile imines and carbenes. uq.edu.auacs.org The photochemistry of this compound, specifically, remains an area ripe for investigation. Irradiation could lead to the extrusion of nitrogen and formation of unique intermediates, whose fate could be controlled to synthesize complex heterocyclic structures. Recent work has shown that tetrazoles can be photocatalytically converted to nitrile imines, which can then react with carboxylic acids, opening pathways for bioconjugation. rsc.org

Detritylation and Further Functionalization : While the trityl group serves as a robust protecting group, its selective removal is key to the synthetic utility of this compound as an intermediate. Research into milder and more efficient detritylation methods is ongoing. A practical, low-cost method using zinc and methanol has been described for 1-trityltetrazoles, which efficiently deprotects the tetrazole ring without decomposing it. researchgate.netresearchgate.net Once deprotected to 5-phenyltetrazole, the N-H bond can be subjected to various functionalization reactions, including alkylations or arylations, to generate diverse libraries of N-substituted tetrazoles. niif.hu

Reactivity as a Ligand : The nitrogen-rich tetrazole ring is an excellent coordinating moiety for metal ions. The reactivity of this compound and its deprotected derivatives as ligands in coordination chemistry is an underexplored area. The synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting photoluminescent or catalytic properties is a promising direction. scilit.com

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of flow chemistry and automated synthesis is set to revolutionize the production of tetrazole derivatives, including this compound. These technologies offer enhanced safety, scalability, and efficiency compared to traditional batch processing.

Flow chemistry is particularly advantageous for reactions involving hazardous reagents like azides or thermally unstable intermediates. researchgate.netsrce.hr The synthesis of 5-phenyltetrazole and its subsequent N-alkylation has been successfully demonstrated in microreactors. researchgate.netsrce.hr Using a flow setup, the reaction of benzonitrile (B105546) with an azide (B81097) source can be performed at elevated temperatures and pressures safely, significantly accelerating the reaction rate. srce.hr Subsequent alkylation in a flow system, for instance with methyl iodide in a biphasic system, occurs much more rapidly than in batch reactors. srce.hr

The benefits of applying flow chemistry to the synthesis of this compound would include:

Improved Safety : Handling of azides and other potentially energetic materials is safer in the small volumes of a continuous flow reactor. srce.hr

Enhanced Control : Precise control over reaction parameters like temperature, pressure, and residence time leads to higher selectivity and yields. researchgate.net

Scalability : Scaling up production is achieved by running the flow reactor for longer periods, avoiding the challenges of scaling up batch reactions.

Automation : Flow reactors can be integrated into automated platforms for the multi-step synthesis and purification of compound libraries, which would be ideal for generating derivatives of 5-phenyltetrazole after a potential flow-based detritylation step. acs.org

| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow |

| Safety | Higher risk with hazardous reagents. | Small reaction volumes enhance safety. srce.hr | High |

| Reaction Time | Can be lengthy (hours to days). | Significantly reduced (minutes). researchgate.net | High |

| Heat Transfer | Inefficient, potential for hotspots. | Superior surface-to-volume ratio, excellent heat transfer. srce.hr | High |

| Scalability | Challenging, requires re-optimization. | Linear scalability by extending run time. | High |

Precision Control Over Regio- and Stereoselectivity in Derivatization

For 5-phenyltetrazole and its derivatives, achieving precise control over the position of substitution (regioselectivity) and the 3D arrangement of atoms (stereoselectivity) is crucial for their application in fields like medicinal chemistry.

Regioselectivity in Alkylation : The alkylation of 5-substituted tetrazoles can lead to a mixture of N-1 and N-2 isomers. The trityl group in this compound already defines the N-1 position. However, after detritylation, subsequent reactions on the resulting 5-phenyltetrazole require precise regiocontrol. Reaction conditions, including the solvent, base, and counterion, can significantly influence the N1/N2 ratio. acs.org Mechanochemical conditions have been shown to favor N-2 alkylation by promoting the involvement of contact ion pairs. acs.org

Stereoselective Reactions : While this compound itself is achiral, its derivatization can introduce chiral centers. Future research will focus on developing stereoselective methods for this purpose. The Ugi-azide four-component reaction (UT-4CR) is a powerful tool for synthesizing chiral tetrazole derivatives with a high degree of diastereoselectivity. figshare.comacs.org For example, the reaction of α-substituted cyclic amines was found to proceed with high diastereomeric excess (up to 100% de). acs.org Such multicomponent strategies could be employed with derivatives of 5-phenyltetrazole to build complex, stereochemically defined molecules.

Advanced Applications as a Building Block in Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of the 5-phenyltetrazole scaffold suggest significant potential for its use in materials science and supramolecular chemistry. The bulky trityl group can be a tool for directing the assembly of larger structures.

Materials Science : Tetrazole-based compounds are being explored for their use in creating energetic materials, coordination polymers, and photoluminescent materials. scilit.com The high nitrogen content of the tetrazole ring contributes to a high heat of formation, a key property for energetic materials. In materials science, derivatives of 5-phenyltetrazole have been studied as corrosion inhibitors for metals like copper. researchgate.net The trityl group could be used to create porous materials by acting as a bulky, removable template in the synthesis of metal-organic frameworks (MOFs).

Supramolecular Chemistry : The phenyl and tetrazole rings can participate in non-covalent interactions such as π-π stacking and hydrogen bonding (after detritylation), which are fundamental to building supramolecular assemblies. The trityl group can enforce specific spatial arrangements in host-guest complexes or direct the formation of crystalline networks. Peptide-based catalysts containing a tetrazole moiety have been used to achieve regioselective reactions on complex substrates, demonstrating the potential of tetrazole derivatives in catalyst design and molecular recognition. nih.gov

Q & A

Q. What are the standard spectroscopic methods for characterizing 5-Phenyl-1-trityltetrazole?

- Methodological Answer : The structure of this compound derivatives is confirmed using FT-IR and NMR spectroscopy . FT-IR identifies functional groups (e.g., N-H stretches at ~3462 cm⁻¹ and aromatic C-H vibrations at ~3060 cm⁻¹) . ¹H NMR provides chemical shifts for protons, such as aromatic protons (δ 7.2–8.4 ppm) and methyl groups (δ 2.7–4.4 ppm). For example, the ¹H NMR of 5-Phenyl-1H-tetrazole shows distinct peaks for phenyl and tetrazole protons . 13C NMR and 15N NMR further resolve carbon and nitrogen environments .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : A common method involves heterogeneous catalysis using nano-TiCl₄·SiO₂ in solvent-free conditions, yielding 5-Phenyl-1H-tetrazole with high regioselectivity . Another approach uses PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) as a catalyst. For example, derivatives are synthesized by reacting chlorobenzyl-oxy-phenyl-ethyl-thio intermediates with substituted chlorobenzoyl chlorides at 70–80°C, monitored via TLC .

Advanced Research Questions

Q. How can 2D-NMR spectroscopy elucidate tautomeric forms in this compound derivatives?

- Methodological Answer : Tautomerism in tetrazoles is resolved using 2D-NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). For example, 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) confirms nitrogen connectivity, distinguishing between 1H- and 2H-tetrazole tautomers. In studies of pyrazolo-triazoles, 2D-NMR unambiguously assigned alkylation sites and tautomeric equilibria, critical for structural validation .

Q. What strategies optimize reaction yields in heterogeneous catalytic systems for synthesizing tetrazole derivatives?

- Methodological Answer : Optimization involves catalyst selection (e.g., nano-TiCl₄·SiO₂ for high surface area) and solvent choice (e.g., PEG-400 for recyclability). Reaction parameters like temperature (70–80°C) and stoichiometry (1:1 molar ratio of reactants) are critical. Post-reaction workup (ice-water quenching, hot-water washing, and recrystallization in aqueous acetic acid) ensures purity . Yields exceeding 80% are achievable with rigorous TLC monitoring .

Q. How do researchers address discrepancies in melting points or spectral data across different studies of this compound?

- Methodological Answer : Contradictions arise from polymorphism or solvent effects during crystallization. To resolve these:

- Reproduce synthesis : Ensure identical conditions (catalyst, solvent, temperature).

- Characterize polymorphs : Use X-ray crystallography or Hirshfeld surface analysis to identify packing differences .

- Cross-validate data : Compare with literature CAS RN [18039-42-4] for consistency in molecular weight (146.14 g/mol) and spectral benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.